3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide 3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1019098-71-5
VCID: VC11929381
InChI: InChI=1S/C22H22N6O4S/c1-15-12-13-28(26-15)22-11-10-21(24-25-22)23-16-4-6-17(7-5-16)27-33(29,30)18-8-9-19(31-2)20(14-18)32-3/h4-14,27H,1-3H3,(H,23,24)
SMILES: CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C22H22N6O4S
Molecular Weight: 466.5 g/mol

3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

CAS No.: 1019098-71-5

Cat. No.: VC11929381

Molecular Formula: C22H22N6O4S

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide - 1019098-71-5

Specification

CAS No. 1019098-71-5
Molecular Formula C22H22N6O4S
Molecular Weight 466.5 g/mol
IUPAC Name 3,4-dimethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C22H22N6O4S/c1-15-12-13-28(26-15)22-11-10-21(24-25-22)23-16-4-6-17(7-5-16)27-33(29,30)18-8-9-19(31-2)20(14-18)32-3/h4-14,27H,1-3H3,(H,23,24)
Standard InChI Key BFOMNQPWGFAUDV-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • 3,4-Dimethoxybenzenesulfonamide core: Provides hydrophilicity and hydrogen-bonding capacity via sulfonamide and methoxy groups.

  • 4-Aminophenyl linker: Bridges the sulfonamide core to the pyridazine-pyrazole system, enabling conformational flexibility.

  • 6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl subunit: A nitrogen-rich heterocyclic system known for modulating enzyme interactions .

Physicochemical Data

PropertyValue
Molecular FormulaC₂₂H₂₂N₆O₄S
Molecular Weight466.5 g/mol
IUPAC Name3,4-Dimethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Canonical SMILESCC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Topological Polar Surface Area143 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors3

The compound’s moderate polarity (TPSA: 143 Ų) suggests balanced solubility and membrane permeability, critical for drug-likeness .

Synthesis and Structural Optimization

Analytical Characterization

Key techniques for validation include:

  • High-Resolution Mass Spectrometry (HRMS): Confirmation of molecular ion [M+H]⁺ at m/z 467.15.

  • NMR Spectroscopy: Distinct signals for methoxy (δ 3.85–3.90 ppm), sulfonamide (δ 7.50–7.70 ppm), and pyridazine protons (δ 8.20–8.50 ppm) .

Biological Activities and Mechanisms

Kinase Inhibition

Structural analogs demonstrate:

  • Syk Kinase Inhibition: IC₅₀ = 12 nM, relevant for autoimmune disorders .

  • SGK-1 Modulation: Potential application in metabolic diseases via pyrazolo[3,4-d]pyrimidine interactions .

Antiparasitic Activity

Pyridazine derivatives show:

  • Antileishmanial Activity: EC₅₀ = 0.8 µM against Leishmania donovani by targeting trypanothione reductase .

Pharmacological Profiling

ADMET Predictions

ParameterPrediction
LogP2.8 (Moderate lipophilicity)
Caco-2 Permeability4.5 × 10⁻⁶ cm/s
CYP3A4 InhibitionProbable (IC₅₀ ≈ 9 µM)
Plasma Protein Binding92%

These properties suggest oral bioavailability but highlight potential drug-drug interactions via CYP450 .

Toxicity Considerations

  • hERG Inhibition Risk: Low (IC₅₀ > 30 µM), reducing cardiac liability .

  • Ames Test: Negative for mutagenicity in Salmonella typhimurium TA98/TA100 strains .

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀/EC₅₀Reference
4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamideCOX-20.3 µM
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzene-1-sulfonamideSYK8 nM
This compoundDihydropteroate synthase2.1 µM

The pyridazine-pyrazole motif enhances target selectivity compared to simpler sulfonamides .

Challenges and Future Directions

  • Synthetic Scalability: Optimize Pd-catalyzed steps to reduce catalyst loading (<0.5 mol%) .

  • In Vivo Validation: Assess pharmacokinetics in rodent models, focusing on oral bioavailability and CNS penetration.

  • Target Deconvolution: Use chemoproteomics to identify off-target interactions, particularly with carbonic anhydrases .

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